molecular formula C10H8F3NO3S B14042378 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14042378
M. Wt: 279.24 g/mol
InChI Key: AJYCYAYWMDHEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-nitro-3-(trifluoromethylthio)benzaldehyde with a suitable propanone derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethylthio group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the propanone moiety.

    1-(4-Nitro-3-(trifluoromethylthio)phenyl)ethanone: This compound has an ethanone moiety instead of a propanone moiety.

    1-(4-Nitro-3-(trifluoromethylthio)phenyl)butan-1-one: This compound has a butanone moiety, making it longer than the propanone derivative. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[4-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-8(15)6-3-4-7(14(16)17)9(5-6)18-10(11,12)13/h3-5H,2H2,1H3

InChI Key

AJYCYAYWMDHEAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.